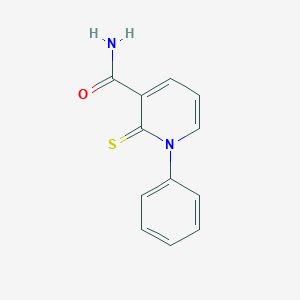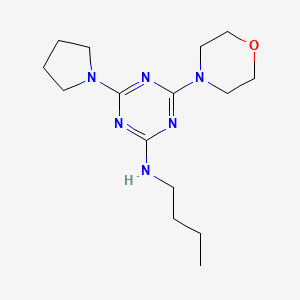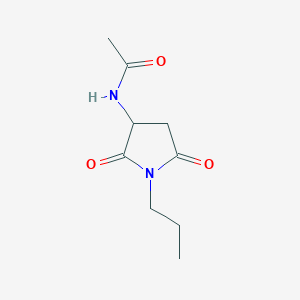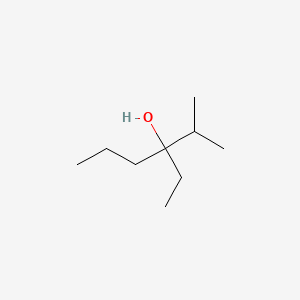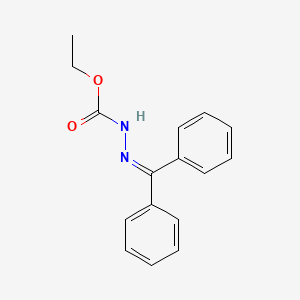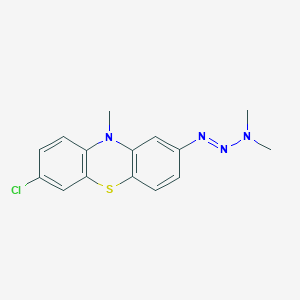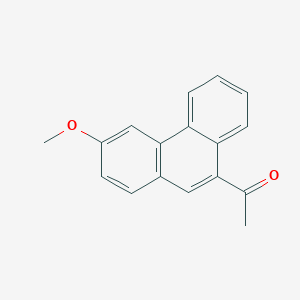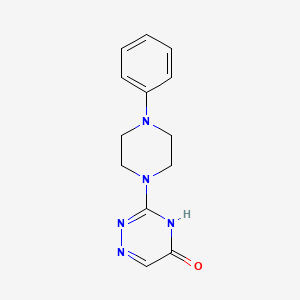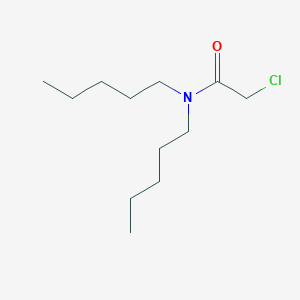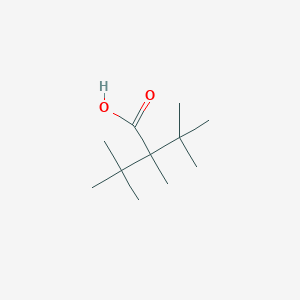
2-Tert-butyl-2,3,3-trimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C11H22O2. It is a derivative of butanoic acid, characterized by the presence of a tert-butyl group and three methyl groups attached to the butanoic acid backbone. This compound is known for its unique structural features, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-2,3,3-trimethylbutanoic acid typically involves the alkylation of butanoic acid derivatives. One common method is the reaction of tert-butyl chloride with 2,3,3-trimethylbutanoic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions such as temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Hydrogen chloride, sulfuric acid
Major Products Formed:
Oxidation: Ketones, alcohols
Reduction: Alcohols
Substitution: Tert-butyl esters, ethers
Scientific Research Applications
2-Tert-butyl-2,3,3-trimethylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-2,3,3-trimethylbutanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic processes, influencing their activity and function.
Pathways Involved: It participates in pathways related to fatty acid metabolism, where it can act as a substrate or inhibitor, affecting the overall metabolic flux.
Comparison with Similar Compounds
Butanoic acid, 3,3-dimethyl-: Similar in structure but lacks the tert-butyl group, resulting in different reactivity and applications.
Tert-butyl acetate: Contains a tert-butyl group but differs in the ester functional group, leading to distinct chemical properties and uses.
Tert-butyl bromoacetate: Another tert-butyl derivative with a bromoacetate functional group, used in different synthetic applications.
Uniqueness: 2-Tert-butyl-2,3,3-trimethylbutanoic acid is unique due to its combination of a tert-butyl group and multiple methyl groups, which confer steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
16021-12-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-tert-butyl-2,3,3-trimethylbutanoic acid |
InChI |
InChI=1S/C11H22O2/c1-9(2,3)11(7,8(12)13)10(4,5)6/h1-7H3,(H,12,13) |
InChI Key |
LVAGKFXWQHOSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


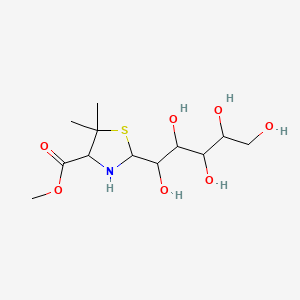
![N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline](/img/structure/B14002061.png)
![3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
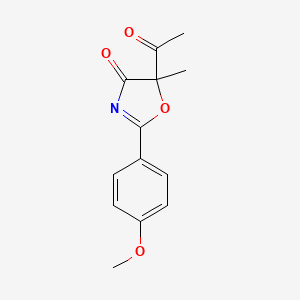
![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)
